

biocompatibility and toxicity of halloysite for in vitro studies

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An In-Depth Technical Guide to the Biocompatibility and Toxicity of **Halloysite** Nanotubes for In Vitro Studies

Introduction

Halloysite nanotubes (HNTs) are naturally occurring aluminosilicate clay minerals with a unique hollow tubular structure, typically 0.5-1.5 μm in length, with an outer diameter of 40-70 nm and an inner lumen diameter of 10-40 nm.[1] Their distinctive morphology, high aspect ratio, natural abundance, and perceived biocompatibility have made them attractive candidates for a wide range of biomedical applications, including as nanocarriers for drug and gene delivery, in tissue engineering, and as agents for cell isolation.[2][3][4][5][6] As the use of HNTs in biomedical research and development accelerates, a comprehensive understanding of their interaction with biological systems at the cellular level is critical.

This technical guide provides an in-depth overview of the in vitro biocompatibility and toxicity of **halloysite** nanotubes. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and cellular pathways. The cytotoxicity of HNTs is not absolute and has been shown to be dependent on the dose, exposure time, and the specific cell model used.[2][7][8]

Assessment of Cytotoxicity and Cell Viability



Evaluating the potential cytotoxic effects of HNTs is the primary step in biocompatibility screening. This involves exposing cultured cells to varying concentrations of HNTs over different time periods and measuring cell viability or death through various assays.

Metabolic Activity Assays (MTT, MTS)

These colorimetric assays are widely used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. In viable cells, tetrazolium salts (e.g., MTT) are reduced to colored formazan crystals, and the amount of formazan produced is proportional to the number of living cells.

Quantitative Data Summary: Cell Viability



Cell Line	HNT Type	Concentr ation (µg/mL)	Exposure (h)	Assay	Key Finding (IC50 or % Viability)	Referenc e
A549	Pristine	10-200	24	MTT	IC50: 152 ± 6.4 μg/mL	[2][9]
A549	Pristine	10-200	72	MTT	IC50: 49 ± 3 μg/mL	[2][9]
BEAS-2B	Pristine	10-200	24	MTT	IC50: > 400 μg/mL	[2][9]
BEAS-2B	Pristine	10-200	72	MTT	IC50: 45.1 ± 8 μg/mL	[2][9]
HUVEC	Pristine	2.5-200	72	-	>60% viability at all concentrati ons	[10]
MCF-7	Pristine	2.5-200	72	-	>60% viability at all concentrati ons	[10]
SKOV-3	Uncoated	250-1500	48	MTT	Significant reduction in viability	[11]
MG-63	Uncoated	250-1500	48	MTT	Significant reduction in viability	[11]
SKOV-3	PEG- coated	250-1500	up to 72	MTT	Viability substantiall	[11]



					y unaffected	
MG-63	PEG- coated	250-1500	up to 72	MTT	Viability substantiall y unaffected	[11]
CT26WT	Pristine	up to 250	24	MTS/XTT	Viability decreased above 150- 200 μg/mL	[12]
Caov-4	Pristine	50	up to 72	-	Viability almost 100%	[4]
3T3	Pristine	50	up to 72	-	Viability almost 100%	[4]

Experimental Protocol: MTT Assay[2][13]

- Cell Seeding: Seed cells (e.g., A549 or BEAS-2B) into a 96-well plate at a density of 10,000 cells/well and incubate overnight (37°C, 5% CO₂).
- HNT Treatment: Prepare suspensions of HNTs in the appropriate cell culture medium at various concentrations (e.g., 10-200 μg/mL). Remove the overnight culture medium from the cells and replace it with the HNT-containing medium.
- Incubation: Incubate the plates for the desired exposure times (e.g., 24 or 72 hours).
- MTT Addition: After incubation, remove the HNT-containing medium and wash the cells with phosphate-buffered saline (PBS). Add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.



- Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value (the concentration that reduces cell viability by 50%) can be determined from the dose-response curve.

Long-Term Proliferation (Colony Formation Assay)

The Colony Formation Efficiency Assay (CFEA) assesses the long-term impact of a substance on the ability of single cells to proliferate and form colonies. It is a sensitive measure of cytotoxicity that reflects "mitotic death" resulting from DNA damage or apoptosis.[2]

Experimental Protocol: Colony Formation Efficiency Assay (CFEA)[2]

- Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
- HNT Treatment: After cell attachment (typically 24 hours), expose the cells to sub-lethal concentrations of HNTs for a defined period (e.g., 7 days).
- Colony Growth: Remove the HNT-containing medium and replace it with fresh medium.
 Allow the cells to grow for an additional period (e.g., 7-14 days) until visible colonies are formed.
- Fixation and Staining: Wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with a solution like crystal violet.
- Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells) in each well.
- Data Analysis: Calculate the Surviving Fraction (SF) using the formula: SF = (number of colonies formed / number of cells seeded) / (number of colonies formed in control / number of cells seeded in control).

In a study using A549 and BEAS-2B cells, HNTs at concentrations of 100-200 μ g/mL caused a significant decrease in the surviving fraction of A549 cells, while BEAS-2B cells showed decreased proliferation at concentrations from 25-200 μ g/mL after 7 days of exposure.[2]



Assessment of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism of toxicity. HNTs have been shown to induce apoptosis in a dose- and time-dependent manner.[2]

Caspase 3/7 Assay

Caspases 3 and 7 are key executioner enzymes in the apoptotic pathway. Their activation signifies a cell's commitment to apoptosis. Assays often use a substrate that becomes fluorescent upon cleavage by active caspases.

Quantitative Data Summary: Apoptosis

Cell Line	HNT Concentrati on (µg/mL)	Exposure (h)	Assay	Key Finding	Reference
A549	50-200	24 & 48	Caspase 3/7	Significant increase in apoptotic cells from 50 µg/mL	[2]
BEAS-2B	100-200	24	Caspase 3/7	Significant increase in apoptotic cells from 100 µg/mL	[2]
A549	10-200	12	TUNEL	Significant increase in apoptotic cells from 50 µg/mL	[1][2]

Experimental Protocol: Caspase 3/7 Assay[2][14]



- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with HNTs as described for the MTT assay. Include a positive control (e.g., staurosporine) and a negative (untreated) control.
- Reagent Addition: After the desired incubation period (e.g., 24 or 48 hours), add a Caspase-3/7 detection reagent to each well according to the manufacturer's instructions. This reagent typically contains a non-fluorescent substrate for caspase 3/7.
- Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C to allow for the enzymatic reaction.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths. The signal is proportional to the amount of active caspase 3/7. Alternatively, image the cells using a fluorescence microscope or a live-cell imaging system to count fluorescent (apoptotic) cells.
- Data Analysis: Normalize the fluorescence signal to the number of cells or express the results as a fold-change relative to the untreated control.

Assessment of Hemocompatibility

For any biomedical application involving potential blood contact, assessing hemocompatibility is crucial. Key tests evaluate the effect of HNTs on red blood cells (hemolysis) and the blood coagulation cascade.

Hemolysis Assay

This assay quantifies the ability of a material to damage red blood cells (RBCs), causing the release of hemoglobin.

Quantitative Data Summary: Hemocompatibility



Assay	HNT Concentration	Key Finding	Reference
Hemolysis	Not specified	Hemolysis ratios below 0.5% (non- hemolytic)	[1]
Plasma Recalcification	50-200 μg/mL	Dose-dependent decrease in clotting time (procoagulant effect)	[1]
Platelet Activation	Not specified	HNTs may promote platelet aggregation and activation	[1]

Experimental Protocol: Hemolysis Assay[1]

- Blood Collection: Obtain fresh anticoagulated blood (e.g., rabbit or human).
- RBC Preparation: Centrifuge the blood to separate the RBCs. Wash the RBC pellet several times with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a specific concentration (e.g., 2% v/v).
- HNT Incubation: Add various concentrations of HNTs to the RBC suspension. Use PBS as a
 negative control (0% hemolysis) and a known lytic agent (e.g., Triton X-100 or deionized
 water) as a positive control (100% hemolysis).
- Incubation: Incubate the samples at 37°C for a defined period (e.g., 2 hours) with gentle agitation.
- Centrifugation: Centrifuge the samples to pellet the intact RBCs.
- Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at ~540 nm.
- Data Analysis: Calculate the percentage of hemolysis using the formula: Hemolysis (%) =
 [(Abs_sample Abs_neg_control) / (Abs_pos_control Abs_neg_control)] x 100. According
 to standards, hemolysis ratios below 5% are considered non-hemolytic.[1]



Cellular Uptake and Signaling Pathways

Understanding how HNTs enter cells and the subsequent signaling events is key to elucidating their mechanisms of action and toxicity.

Cellular Uptake Mechanisms

Studies indicate that HNTs are internalized by cells in an energy-dependent manner.[15][16] The primary uptake pathways involve a combination of endocytic mechanisms, which can vary between cell types. In non-phagocytic cells like HeLa, both clathrin-dependent and independent endocytosis are involved.[15][16] In phagocytic cells such as Raw 264.7 macrophages, phagocytosis, clathrin-dependent endocytosis, and microtubule-mediated transport contribute to internalization.[15][16] Once inside, HNTs are typically localized in the cytoplasm, often in the perinuclear region.[16][17]

Signaling Pathways in HNT-Induced Toxicity

Exposure to HNTs can trigger several cellular signaling pathways. A key event is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7][18] This can lead to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3 and caspase-7.[2][7] At higher concentrations, HNTs can also induce a pro-inflammatory response, leading to the production of cytokines.[19][20] However, this may be followed by an anti-inflammatory response, suggesting a complex regulatory process.[19][20]

Visualizations Diagrams of Workflows and Pathways



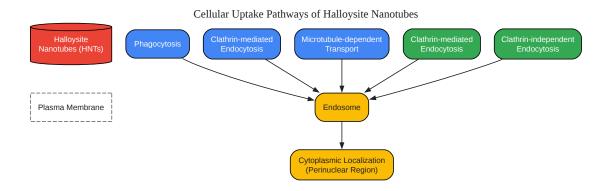
Prepare & Characterize HNT Suspensions Seed Cells in Multi-well Plates Exposure Endpoint Assays Endpoint Assays Endpoint Assays (e.g., Caspase 3/7) Calculate % Viability, IC50, Apoptotic Index, etc.

General Workflow for In Vitro HNT Cytotoxicity Assessment

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Caption: General workflow for assessing HNT cytotoxicity in vitro.

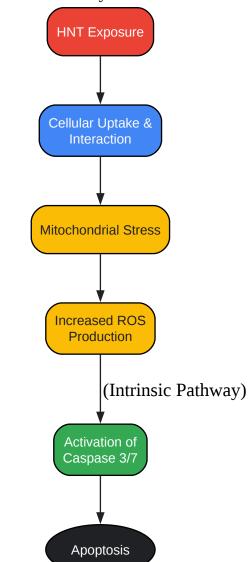




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Caption: Cellular uptake pathways of HNTs in different cell types.





Simplified Pathway of HNT-Induced Apoptosis

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Caption: Simplified pathway of HNT-induced apoptosis via ROS.

Conclusion

The in vitro assessment of **halloysite** nanotubes reveals a complex biocompatibility profile that is highly dependent on experimental conditions, including HNT concentration, duration of



exposure, and the specific cell line being investigated.[2][8] Generally, HNTs exhibit good biocompatibility at lower concentrations, but can induce cytotoxicity, primarily through the induction of oxidative stress and apoptosis, at higher concentrations or over longer exposure periods.[2][9]

Hemocompatibility studies show that HNTs are largely non-hemolytic but may have procoagulant effects at higher concentrations.[1] Importantly, the biocompatibility of HNTs can be significantly enhanced through surface modifications, such as coating with polyethylene glycol (PEG), which has been shown to prevent cytotoxic effects even at high concentrations. [11]

This guide provides the foundational protocols and summary data for researchers to effectively design and interpret in vitro studies on **halloysite** nanotubes. A thorough, multi-parametric approach as outlined here is essential for the safe and effective development of HNT-based technologies in the biomedical field.

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